Flunoxaprofen isocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

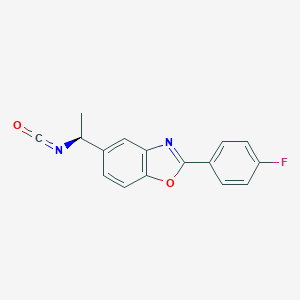

Flunoxaprofen isocyanate, also known as this compound, is a useful research compound. Its molecular formula is C16H11FN2O2 and its molecular weight is 282.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Isocyanates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analytical Chemistry

Flunoxaprofen isocyanate serves as a chiral derivatizing agent . Its synthesis involves activating flunoxaprofen with ethyl chloroformate and sodium azide to produce the corresponding isocyanate. This compound can react with primary and secondary amines to yield fluorescent ureas, which are valuable in analytical applications.

Case Study: Chiral Resolution

A study demonstrated the effectiveness of this compound in resolving racemic amines associated with various pharmaceuticals, including antiarrhythmics and antidepressants. The derivatives formed were efficiently separated using high-performance liquid chromatography (HPLC), showcasing the utility of this compound in pharmacokinetic studies .

| Application | Details |

|---|---|

| Chiral Derivatization | Forms fluorescent ureas with amines |

| HPLC Separation | Efficient resolution of racemic mixtures |

| Pharmacokinetics | Used to determine plasma levels of drug enantiomers |

Pharmacological Research

Flunoxaprofen itself has been studied for its pharmacological properties. It is known for its anti-inflammatory effects comparable to those of naproxen, and it has been shown to improve symptoms in conditions like osteoarthritis and rheumatoid arthritis. However, clinical use was halted due to concerns over hepatotoxicity .

Pharmacokinetics

Research indicates that the S-enantiomer of flunoxaprofen is the active form, with studies revealing that it does not undergo stereoinversion, unlike its R counterpart. This stereospecific behavior enhances its therapeutic index compared to other NSAIDs .

Therapeutic Applications

Despite the cessation of clinical use due to safety concerns, flunoxaprofen's properties as a selective COX-2 inhibitor remain relevant in research contexts. Its mechanism involves inhibiting leukotriene synthesis rather than prostaglandin synthesis, which may provide insights into developing safer NSAIDs .

Analyse Des Réactions Chimiques

Key Chemical Reactions

Flunoxaprofen isocyanate participates in several reactions characteristic of isocyanates:

Hydrolysis

Reaction with water produces urea and carbon dioxide:

Flunoxaprofen NCO+H2O→Flunoxaprofen NHCONH2+CO2↑

This reaction is pH-dependent and accelerates in acidic or basic conditions .

Nucleophilic Additions

-

With Amines : Forms substituted ureas.

Flunoxaprofen NCO+R NH2→Flunoxaprofen NHCONHR -

With Alcohols : Produces urethanes.

Flunoxaprofen NCO+R OH→Flunoxaprofen NHCOOR

Transacylation with Glutathione (GSH)

This compound reacts with GSH to form S-acyl-glutathione adducts, a bioactivation pathway linked to hepatotoxicity :

Flunoxaprofen NCO+GSH→Flunoxaprofen SG

This reaction is stereoselective, favoring the (R)-enantiomer due to differential acyl-CoA thioester formation .

Reactivity and Stability

Mechanistic Insights

-

Concerted vs. Stepwise Pathways : Reactions with electron-deficient alkenes proceed via a concerted mechanism , while electron-rich substrates follow a stepwise single-electron transfer (SET) pathway .

-

Stereoselectivity : The (R)-enantiomer undergoes faster acyl-CoA formation, leading to higher GSH adduct levels compared to the (S)-enantiomer .

Analytical Characterization

-

NMR Spectroscopy :

-

Mass Spectrometry :

-

Chiral Chromatography :

Toxicological Implications

This compound’s reactivity with biomolecules like GSH and proteins underlies its hepatotoxicity. The (R)-enantiomer’s preferential bioactivation correlates with higher liver injury risk .

Propriétés

Numéro CAS |

125836-69-3 |

|---|---|

Formule moléculaire |

C16H11FN2O2 |

Poids moléculaire |

282.27 g/mol |

Nom IUPAC |

2-(4-fluorophenyl)-5-[(1S)-1-isocyanatoethyl]-1,3-benzoxazole |

InChI |

InChI=1S/C16H11FN2O2/c1-10(18-9-20)12-4-7-15-14(8-12)19-16(21-15)11-2-5-13(17)6-3-11/h2-8,10H,1H3/t10-/m0/s1 |

Clé InChI |

UFVXLFRBVOVOFV-JTQLQIEISA-N |

SMILES |

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)N=C=O |

SMILES isomérique |

C[C@@H](C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)N=C=O |

SMILES canonique |

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)N=C=O |

Key on ui other cas no. |

125836-69-3 |

Synonymes |

flunoxaprofen isocyanate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.